Cas no 92-91-1 (4-Acetylbiphenyl)

4-Acetylbiphenyl is an organic compound with the molecular formula C₁₄H₁₂O, consisting of a biphenyl core substituted with an acetyl group at the para position. This aromatic ketone is widely utilized as an intermediate in pharmaceutical synthesis, agrochemical production, and advanced material research. Its well-defined structure and reactivity make it valuable for cross-coupling reactions and as a precursor for liquid crystals or specialty polymers. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its crystalline form facilitates handling and precise measurement in laboratory and industrial settings. 4-Acetylbiphenyl's versatility and reliability contribute to its prominence in fine chemical manufacturing.
4-Acetylbiphenyl structure
4-Acetylbiphenyl structure
商品名:4-Acetylbiphenyl
CAS番号:92-91-1
MF:C14H12O
メガワット:196.244483947754
MDL:MFCD00008749
CID:34674
PubChem ID:7113

4-Acetylbiphenyl 化学的及び物理的性質

名前と識別子

    • 1-([1,1'-Biphenyl]-4-yl)ethanone
    • 4-Phenylacetophenone
    • 1-(1,1-biphenyl-4-yl)ethanone
    • 4-Biphenylyl methyl ketone
    • 4-Acetylbiphenyl
    • 4-Acetyl-biphenyl
    • p-Phenylacetophenone
    • Ethanone
    • 4-acetylbipheny
    • Acetodiphenyl
    • ACETYLBIPHENYL
    • AURORA KA-7298
    • MESITOIC ACID
    • methyl 4-biphenyl ketone
    • p-Acetylbiphenyl
    • TMBA
    • Ethanone, 1-(1,1'-biphenyl)-4-yl-
    • 4'-Phenylacetophenone
    • 4-Biphenyl methyl ketone
    • 1-(4-phenylphenyl)ethanone
    • Acetophenone, 4'-phenyl-
    • Ethanone, 1-[1,1'-biphenyl]-4-yl-
    • 1-(biphenyl-4-yl)ethanone
    • Ketone, 4-biphenylyl methyl
    • Biphenyl-4-acetophenone
    • 4'-ACETYLBIPHENYL
    • Methyl 4-biphenylyl ketone
    • 4-Phenyl-acetophenon
    • 4-ACETYL BIPHENYL
    • 1-[1,1'-Biphenyl]-4-ylethanone
    • 1-(1,1'-Biphenyl)-4-y
    • 1-[1,1′-Biphenyl]-4-ylethanone (ACI)
    • Acetophenone, 4′-phenyl- (6CI, 7CI, 8CI)
    • Acetophenone, p-phenyl- (4CI)
    • 1,1′-Biphenyl-4-yl methyl ketone
    • 1-(4-Phenylphenyl)ethan-1-one
    • 1-([1,1′-Biphenyl]-4-yl)ethan-1-one
    • 1-Acetyl-4-phenylbenzene
    • 1-Biphenyl-4-ylethanone
    • 4-Acetyl-1,1′-biphenyl
    • 4-Ethanoylbiphenyl
    • 4′-Phenylacetophenone
    • NSC 1875
    • p-Acetylphenyl benzene
    • 1-{1,1'-biphenyl-4-yl}ethan-1-one
    • 4-Acetylbiphenyl, 98%
    • 4-07-00-01407 (Beilstein Handbook Reference)
    • HMS2612G14
    • 1-biphenyl-4-yl-ethanone
    • EINECS 202-202-6
    • DS-6376
    • EU-0000028
    • NSC-1875
    • doi:10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
    • Q63398903
    • SCHEMBL51207
    • 1-[1,1'-Biphenyl]-4-ylethanone #
    • UNII-PX5XEZ9DQD
    • p-Biphenylyl methyl ketone
    • SY003530
    • 1-{[1,1'-biphenyl]-4-yl}ethan-1-one
    • A1025
    • 1-([1,1'-biphenyl]-4-yl)ethan-1-one
    • 92-91-1
    • ACETOPHENONE, P-PHENYL-
    • CHEMBL1522504
    • W-100266
    • DTXCID4031192
    • SMR000203290
    • AC-13470
    • J-650361
    • NCGC00245793-01
    • Opera_ID_1974
    • MFCD00008749
    • PX5XEZ9DQD
    • p-phenyl-acetophenone
    • 4-ACETYL-1,1'-BIPHENYL
    • 4-acetyl-1
    • NCGC00357085-01
    • 4-Acetylbiphenyl, purum, >=95.0% (HPLC)
    • Tox21_303801
    • DB-029000
    • SR-01000388876-1
    • 4-Phenyl-acetophenone
    • NSC1875
    • D71234
    • DTXSID6052619
    • 1-(1,1'-Biphenyl)-4-ylethanone
    • AI3-00897
    • 1,1'-Biphenyl-4-yl methyl ketone
    • 1-(1,1'-biphenyl-4-yl)ethanone
    • Ethanone,1-(1,1'-biphenyl)-4-yl-
    • Z94598497
    • AKOS000119674
    • NS00039504
    • MLS000584126
    • Felbinac impurity A, European Pharmacopoeia (EP) Reference Standard
    • 4-Diphenyl methyl ketone
    • SR-01000388876
    • BRN 1101615
    • 4-acetobiphenyl
    • 4-acetyldiphenyl
    • EN300-18885
    • F0345-3354
    • 4-Acetylbiphenyl (4-Phenylacetophenone)
    • CS-W010593
    • CAS-92-91-1
    • 10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
    • STK084273
    • MDL: MFCD00008749
    • インチ: 1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
    • InChIKey: QCZZSANNLWPGEA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C=CC(C2C=CC=CC=2)=CC=1
    • BRN: 1101615

計算された属性

  • せいみつぶんしりょう: 196.08900
  • どういたいしつりょう: 196.088815
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2510
  • ゆうかいてん: 116-118 °C (lit.)
  • ふってん: 168°C/6mmHg(lit.)
  • フラッシュポイント: 168℃/8mm
  • 屈折率: 1.5920 (estimate)
  • ようかいど: chloroform: soluble10mg/200microlitres, clear, colorless to faintly yellow
  • すいようせい: 不溶性
  • PSA: 17.07000
  • LogP: 3.55620
  • ようかいせい: エタノールやアセトンに溶け、水に溶けない。

4-Acetylbiphenyl セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22-S24/25
  • RTECS番号:AM9662502
  • 危険物標識: Xi
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
  • リスク用語:R36/37/38
  • TSCA:Yes

4-Acetylbiphenyl 税関データ

  • 税関コード:29143900
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4-Acetylbiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0345-3354-0.5g
1-{[1,1'-biphenyl]-4-yl}ethan-1-one
92-91-1 95%
0.5g
$19.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046885-500g
1-([1,1'-Biphenyl]-4-yl)ethanone
92-91-1 98%
500g
¥222.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A39410-500g
1-([1,1-Biphenyl]-4-yl)ethanone
92-91-1 97%
500g
¥200.0 2023-09-09
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0723699435- 100g
4-Acetylbiphenyl
92-91-1 98%(GC)
100g
¥ 185.9 2021-05-18
abcr
AB113275-25 g
4-Acetylbiphenyl, 98%; .
92-91-1 98%
25g
€58.80 2023-04-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A39410-25g
1-([1,1-Biphenyl]-4-yl)ethanone
92-91-1 97%
25g
¥19.0 2023-09-09
Apollo Scientific
OR315759-1Kg
4-Biphenyl methyl ketone
92-91-1 97%
1kg
£115.00 2024-05-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14622-25g
4-Acetylbiphenyl, 98%
92-91-1 98%
25g
¥354.00 2023-03-06
Enamine
EN300-18885-0.1g
1-(4-phenylphenyl)ethan-1-one
92-91-1 96%
0.1g
$19.0 2023-09-18
Enamine
EN300-18885-100.0g
1-(4-phenylphenyl)ethan-1-one
92-91-1 96%
100g
$72.0 2023-04-30

4-Acetylbiphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  1 h, 110 °C
リファレンス
Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts
Trilla, Montserrat; Borja, Guadalupe; Pleixats, Roser; Man, Michel Wong Chi; Bied, Catherine; et al, Advanced Synthesis & Catalysis, 2008, 350(16), 2566-2574

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ;  30 min, 60 °C
リファレンス
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; Zhou, Zhangquan; Dong, Jiaxin; Sun, Yanping; Ma, Guanglei; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1-Butanol ,  Water ;  12 h, 100 °C
リファレンス
Aqueous Suzuki couplings mediated by a hydrophobic catalyst
Hong, Sheng-Bo; Liang, Lan-Chang, RSC Advances, 2022, 12(44), 28862-28866

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-34-3 Solvents: Ethanol ,  Water ;  6 h, 80 °C
リファレンス
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; Kemal Yilmaz, Mustafa; Yakali, Gul; Aygun, Muhittin; Guzel, Bilgehan, Inorganica Chimica Acta, 2022, 543,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  4.5 h, rt
リファレンス
An efficient electrochemical oxidation of C(sp3)-H bond for the synthesis of arylketones
Kong, Jingyang; Zhang, Feng; Zhang, Chenxuan; Chang, Weixing; Liu, Lingyan; et al, Molecular Catalysis, 2022, 530,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: 2820068-26-4 Solvents: Chloroform ,  Toluene ;  2 h, 80 °C
リファレンス
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity
Kurpik, Gracjan; Walczak, Anna; Goldyn, Mateusz; Harrowfield, Jack; Stefankiewicz, Artur R., Inorganic Chemistry, 2022, 61(35), 14019-14029

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Toluene ,  Water ;  80 °C
リファレンス
Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates
Kohler, Philipp ; Perrin, Timothe; Schafer, Gabriel, Synthesis, 2023, 55(19), 3159-3171

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ,  Tetrahydrofuran ;  rt; 2 h, 100 °C
リファレンス
Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts
Pitteloud, Jean-Philippe; Zhang, Zun-Ting; Liang, Yong; Cabrera, Laura; Wnuk, Stanislaw F., Journal of Organic Chemistry, 2010, 75(23), 8199-8212

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1902962-58-6 Solvents: Toluene ;  15 min, rt → 100 °C
リファレンス
Tandem Suzuki-Miyaura/transfer hydrogenation reaction catalyzed by a Pd-Ru complex bearing an anionic dicarbene
Bitzer, Mario J.; Kuehn, Fritz E.; Baratta, Walter, Journal of Catalysis, 2016, 338, 222-226

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[Methylenebis[3-(4-carboxylatophenyl)-1H-imidazol-1-yl-2(3H)-ylidene]]b… Solvents: Water ;  0.5 h, 100 °C
リファレンス
pH-Responsive chelating N-heterocyclic dicarbene palladium(II) complexes: recoverable precatalysts for Suzuki-Miyaura reaction in pure water
Li, Liuyi; Wang, Jinyun; Zhou, Chunshan; Wang, Ruihu; Hong, Maochun, Green Chemistry, 2011, 13(8), 2071-2077

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  18-Crown-6 Solvents: Dimethylformamide ;  1 h, 95 °C; 95 °C → 20 °C
1.2 10 min, 20 °C
1.3 Solvents: Dimethylformamide ;  7 h, 95 °C
リファレンス
Bis(tetrazolyl)benzenes as ligands in the Suzuki reaction: Promoters or inhibitors?
Burukin, A. S.; Vasil'ev, A. A.; Merkulova, N. L.; Struchkova, M. I.; Zlotin, S. G., Russian Chemical Bulletin, 2006, 55(1), 118-122

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2905341-25-3 Solvents: Dichloromethane ,  Water ;  0.5 h, 25 °C
リファレンス
Sulfobetaine inner salt type double N-heterocyclic carbene palladium complex, synthesis method and application thereof as catalyst in Suzuki coupling reaction
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  2839708-99-3 Solvents: Water ;  7 min, 100 °C
リファレンス
Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki -Miyaura Cross-Couplings
Khormi, Afaf Y.; Abboud, Mohamed; Hamdy, Mohamed S.; Eissa, Murad; Shaaban, Mohamed R., Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(1), 105-119

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2821077-20-5 Solvents: Butyl ether ;  7 h, 140 °C
リファレンス
Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode
Tessema, Eskedar; Fan, Yao-Wen; Chiu, Chiao-Fan; Elakkat, Vijayanath; Rahayu, Hening Asti; et al, Tetrahedron, 2022, 122,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2400891-28-1 Solvents: Isopropanol ;  2.5 h, 80 °C
リファレンス
Hetero-Bimetallic Complexes Based on an Anthyridine Ligand Preparation and Catalytic Activity
Lin, Shih-Chieh Aaron; Liu, Yi-Hung; Peng, Shie-Ming; Liu, Shiuh-Tzung, Organometallics, 2020, 39(1), 123-131

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
1.2 Reagents: Water
リファレンス
Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent
Mowery, Molly E.; DeShong, Philip, Journal of Organic Chemistry, 1999, 64(9), 3266-3270

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium ,  2960271-97-8 (complexes with Pd) Solvents: Water ;  3 h, 40 °C
リファレンス
Supramolecular linear-dendritic nanoreactors: synthesis and catalytic activity in "green" suzuki-miyaura reactions
Liu, Xin ; Yavitt, F. Max ; Gitsov, Ivan, Polymers (Basel, 2023, 15(7),

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  1 h, 80 °C
1.2 1 h, rt
リファレンス
Nanowire Networks of Metal-Organosilicates as Reversible Pd(II) Reservoirs for Suzuki Coupling Reactions
Shao, Yu ; Zeng, Hua Chun, ACS Applied Nano Materials, 2021, 4(10), 10886-10901

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (mesoporous silica-supported, palladium complex) ,  Palladium diacetate Solvents: Dimethylformamide ,  Water ;  20 min, 80 °C
リファレンス
Pd(OAc)2@SBA-15/PrEn nanoreactor: a highly active, reusable and selective phosphine-free catalyst for Suzuki-Miyaura cross-coupling reaction in aqueous media
Rostamnia, Sadegh; Xin, Hongchuan, Applied Organometallic Chemistry, 2013, 27(6), 348-352

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Bis(benzonitrile)dichloropalladium ,  2925303-71-3 Solvents: Toluene ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  2 h, 80 °C
リファレンス
Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides
Chen, Fang; Zheng, Liping; Li, Chen; Wang, Benlei; Wu, Qing; et al, Small, 2023, 19(36),

4-Acetylbiphenyl Raw materials

4-Acetylbiphenyl Preparation Products

4-Acetylbiphenyl サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-91-1)Ethanone, 1-(1,1'-biphenyl)-4-yl
注文番号:1597856
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:58
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-91-1)1-{1,1'-biphenyl-4-yl}ethan-1-one
注文番号:A10961
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 20:17
価格 ($):159.0
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-91-1)
注文番号:SFD1116
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

4-Acetylbiphenyl 関連文献

4-Acetylbiphenylに関する追加情報

4-Acetylbiphenyl: A Comprehensive Overview

4-Acetylbiphenyl, also known by its CAS number 92-91-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure with an acetyl group attached at the para position, has garnered attention due to its unique properties and potential for further functionalization. In recent years, advancements in synthetic methodologies and the exploration of its electronic properties have expanded its utility in both academic research and industrial applications.

The molecular structure of 4-Acetylbiphenyl consists of two benzene rings connected by a single bond, with an acetyl group (-COCH3) attached to the fourth carbon of one ring. This configuration imparts the compound with a combination of aromatic stability and functional group reactivity, making it a valuable precursor in organic synthesis. The compound's physical properties, including its melting point and solubility, are well-documented, facilitating its use in various chemical processes.

Recent studies have focused on the electronic properties of 4-Acetylbiphenyl, particularly in the context of its application as a building block for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored the influence of substituents on the compound's optical and electronic characteristics, demonstrating its potential for use in next-generation electronic devices. For instance, modifications to the acetyl group or the introduction of additional substituents have been shown to enhance charge transport properties, which are critical for high-performance OLEDs.

In addition to its role in materials science, 4-Acetylbiphenyl has found applications in drug discovery and medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to investigations into its potential as an anti-inflammatory or anticancer agent. Recent findings suggest that derivatives of this compound may exhibit promising pharmacological activities, although further research is required to fully elucidate their mechanisms of action.

The synthesis of 4-Acetylbiphenyl has also been a topic of interest among chemists. Traditional methods involve Friedel-Crafts acylation or Ullmann coupling reactions; however, modern approaches leveraging transition metal catalysis have enabled more efficient and selective syntheses. These advancements not only improve yield but also reduce reaction times and costs, making large-scale production more feasible.

Moreover, the environmental impact of synthesizing and using 4-Acetylbiphenyl has come under scrutiny as sustainability becomes a priority in chemical manufacturing. Researchers are exploring greener synthesis routes that minimize waste and energy consumption while maintaining product quality. Such efforts align with global initiatives aimed at promoting environmentally responsible chemical practices.

In conclusion, 4-Acetylbiphenyl, CAS No. 92-91-1, stands as a testament to the versatility and adaptability of organic compounds in modern chemistry. Its role as both a fundamental building block and a subject of cutting-edge research underscores its importance across diverse scientific disciplines. As new discoveries emerge regarding its properties and applications, this compound is poised to remain at the forefront of chemical innovation for years to come.

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